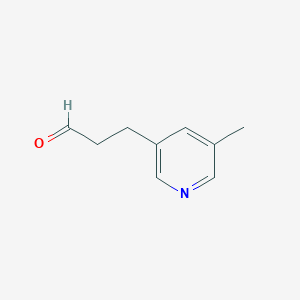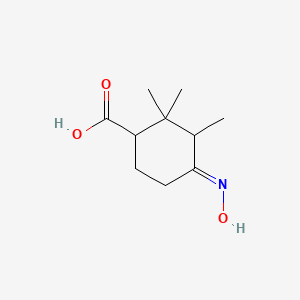![molecular formula C13H17Cl3N2O B12315443 2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B12315443.png)
2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be used to study the interactions between piperazine derivatives and biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, 2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride may be investigated for its potential therapeutic effects, such as its activity as an antimicrobial or anticancer agent.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-(2,6-Dichlorophenyl)-1-piperazinylethanone: Similar structure but lacks the methyl group on the piperazine ring.
2-(2,6-Dichlorophenyl)-1-(4-methylpiperazin-1-yl)ethanone: Similar structure with a different substitution pattern on the piperazine ring.
Uniqueness
The presence of the 2-methyl group on the piperazine ring in 2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride may confer unique properties such as increased lipophilicity or altered binding affinity to biological targets compared to similar compounds.
特性
分子式 |
C13H17Cl3N2O |
|---|---|
分子量 |
323.6 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)-1-[(2S)-2-methylpiperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C13H16Cl2N2O.ClH/c1-9-8-16-5-6-17(9)13(18)7-10-11(14)3-2-4-12(10)15;/h2-4,9,16H,5-8H2,1H3;1H/t9-;/m0./s1 |
InChIキー |
XUJVTEIOTNWQLG-FVGYRXGTSA-N |
異性体SMILES |
C[C@H]1CNCCN1C(=O)CC2=C(C=CC=C2Cl)Cl.Cl |
正規SMILES |
CC1CNCCN1C(=O)CC2=C(C=CC=C2Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


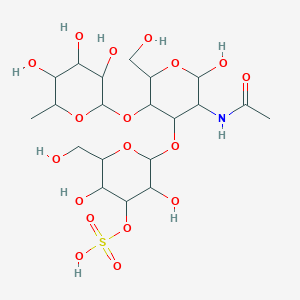
![4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12315361.png)
![1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12315362.png)
![3-{4-[1-(Cyclopropylformamido)ethyl]-3-(trifluoromethyl)phenyl}prop-2-enoic acid](/img/structure/B12315378.png)
![2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile](/img/structure/B12315381.png)

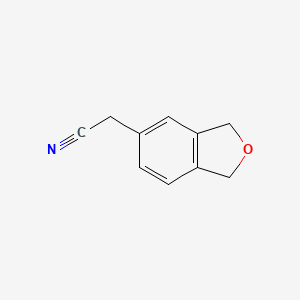
![3-Methyl-2-[(1-methyl-2-oxopyridin-4-yl)formamido]pentanoic acid](/img/structure/B12315394.png)
![4-(2-Methylphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315400.png)
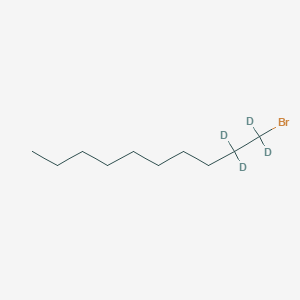
![2-[2-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B12315427.png)

